4-benzyl-1,2,3,6-tetrahydropyridine
Description
Significance of the Tetrahydropyridine (B1245486) Heterocycle in Chemical Synthesis and Biological Systems
The tetrahydropyridine (THP) moiety is a crucial heterocyclic scaffold found in a variety of natural products and synthetic molecules with significant biological activities. researchgate.net There are three structural isomers of THP: 1,2,3,6-tetrahydropyridine (B147620), 1,2,3,4-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine. auctoresonline.orgresearchgate.net This structural motif is a key component in many pharmacologically active compounds, making it a subject of great interest in medicinal chemistry and drug discovery. auctoresonline.orgresearchgate.net
Tetrahydropyridine derivatives have demonstrated a broad spectrum of biological and pharmacological activities, including antibacterial, anti-inflammatory, antimalarial, and neuroprotective effects. researchgate.net The versatility of the THP ring allows for the introduction of various substituents, which can significantly modulate the pharmacological properties of the resulting molecules. auctoresonline.org This has led to the development of numerous synthetic methods to create diverse libraries of substituted tetrahydropyridines for structure-activity relationship (SAR) studies. auctoresonline.orgnih.gov The development of multicomponent reactions (MCRs) has been a particularly effective strategy for the efficient, single-step synthesis of complex tetrahydropyridine structures. rsc.org
The table below summarizes some of the diverse biological activities reported for tetrahydropyridine derivatives.
| Biological Activity | Reference |
| Anti-inflammatory | researchgate.netauctoresonline.org |
| Anticancer | auctoresonline.orgresearchgate.net |
| Antibacterial | researchgate.netresearchgate.net |
| Antimalarial | researchgate.net |
| Neuroprotective | researchgate.net |
| GABA Receptor Modulation | researchgate.net |
Historical Trajectories of Research Involving the 4-Benzyl-1,2,3,6-tetrahydropyridine Scaffold
The research interest in this compound is deeply rooted in the broader history of tetrahydropyridine chemistry and pharmacology. Its investigation has been driven by both the foundational understanding of the parent heterocycle and the significant discoveries related to its structural analogues.
Evolution of Research Interest from Parent Tetrahydropyridine Systems
Initial research into tetrahydropyridines was part of the broader exploration of nitrogen-containing heterocycles. researchgate.net The recognition that the tetrahydropyridine core is present in numerous alkaloids with potent biological activities spurred further investigation into the synthesis and properties of these compounds. nih.gov The development of new synthetic methodologies, such as ring-closing metathesis and modified Ireland-Claisen rearrangements, has expanded the accessibility of diverse tetrahydropyridine derivatives, facilitating deeper exploration of their chemical and biological potential. wikipedia.org The ability to readily synthesize and functionalize the tetrahydropyridine ring has been a key driver in the evolution of research in this area. rsc.org
Influence of Structurally Related Analogues in Driving Research (e.g., 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) scaffold)
A pivotal moment in the history of tetrahydropyridine research was the discovery of the profound neurotoxic effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). nih.gov MPTP is a compound that induces symptoms of Parkinson's disease by destroying dopaminergic neurons in the substantia nigra. researchgate.netnih.gov This discovery in the early 1980s triggered a surge of research into the mechanism of MPTP-induced neurotoxicity and, consequently, into the broader class of tetrahydropyridine derivatives. auctoresonline.orgnih.gov
The neurotoxicity of MPTP is mediated by its conversion to the 1-methyl-4-phenylpyridinium ion (MPP+) by the enzyme monoamine oxidase B (MAO-B). researchgate.netnih.gov This led to extensive investigation of other tetrahydropyridine analogues to understand the structural requirements for neurotoxicity and to develop potential neuroprotective agents.
In this context, this compound and its derivatives, such as 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (B161798) (BMTP), became important subjects of study. nih.gov Research demonstrated that BMTP, unlike MPTP, is not neurotoxic in mice. nih.govdocumentsdelivered.com Studies revealed that while BMTP is efficiently oxidized by MAO-B to the corresponding dihydropyridinium and pyridinium (B92312) species, its lack of neurotoxicity is likely due to differences in in vivo factors such as pharmacokinetic parameters or alternative metabolic pathways. nih.gov
The comparative studies of MPTP and its non-neurotoxic analogues like BMTP have been instrumental in elucidating the mechanisms of neurodegeneration and have guided the design of new therapeutic agents. nih.gov The table below highlights the key differences in the biological effects of MPTP and its benzyl (B1604629) analogue, BMTP.
| Compound | Biological Effect | Reference |
| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Induces parkinsonian neurotoxicity | nih.govresearchgate.net |
| 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP) | Non-neurotoxic in mice | nih.govdocumentsdelivered.com |
Structure
3D Structure
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-benzyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C12H15N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-6,13H,7-10H2 |
InChI Key |
NMVICIUXLIALEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzyl 1,2,3,6 Tetrahydropyridine and Its Core Derivatives
De Novo Synthetic Routes to the 4-Benzyl-1,2,3,6-tetrahydropyridine Core
The fundamental construction of the this compound skeleton can be achieved through methods that build the ring system from acyclic precursors (de novo synthesis) or by modifying existing cyclic molecules.
Strategies Involving Cyclization Reactions
The formation of the tetrahydropyridine (B1245486) ring is often accomplished through intramolecular cyclization reactions. One prominent example involves the Dieckmann condensation. This reaction is utilized in the synthesis of 1-benzyl-4-piperidone, a key precursor to the target compound. The process starts with benzylamine (B48309) and methyl acrylate, which undergo a 1,4-addition, followed by the Dieckmann condensation of the resulting N,N-bis(β-propionate methyl ester) benzylamine to form a β-keto ester. Subsequent hydrolysis and decarboxylation yield the 1-benzyl-4-piperidone core. vt.edu
Another versatile approach for constructing substituted tetrahydropyridine rings is through multicomponent reactions. These reactions allow for the assembly of complex molecules in a single step from simple starting materials. For instance, a four-component reaction involving aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium (B1175870) acetate (B1210297) can produce highly substituted 1,4,5,6-tetrahydropyridines stereoselectively. nih.gov The proposed mechanism for this transformation involves a sequence of reactions including a Michael addition, a Mannich reaction, and a final intramolecular cyclization followed by dehydration to form the tetrahydropyridine ring. nih.gov
Approaches Utilizing Precursor Molecules (e.g., 1-benzyl-4-piperidone)
A common and direct route to this compound and its analogues involves the modification of the readily available precursor, 1-benzyl-4-piperidone. This ketone can undergo condensation reactions with various nucleophiles to introduce the desired substituent at the 4-position.
For example, the reaction of 1-benzyl-4-piperidone with 5-ethoxyindole (B77456) in the presence of potassium hydroxide (B78521) in methanol (B129727) leads to the formation of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole. nih.gov This reaction proceeds via a condensation mechanism, where the indole (B1671886) acts as the nucleophile, followed by dehydration to create the double bond within the tetrahydropyridine ring.
Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed. In this approach, 1-benzyl-4-piperidone is first converted to a vinyl triflate or a cyclic vinyl boronate. This intermediate can then be coupled with aryl halides to introduce an aryl group at the 4-position. nih.gov Another related method is the Shapiro reaction, which can be used to generate an alkene from the piperidone, which is then subjected to cross-coupling. documentsdelivered.com
Table 1: Synthesis of 4-Substituted-1-benzyl-1,2,3,6-tetrahydropyridines from 1-Benzyl-4-piperidone
| Reactant(s) | Reagents/Conditions | Product | Yield | Reference |
| 1-Benzyl-4-piperidone, 5-Ethoxyindole | KOH, Methanol, Reflux | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | 46% | nih.gov |
| 1-Benzyl-4-piperidone derivative (vinyl boronate) | Aryl bromide, Palladium catalyst | 4-Aryl-1-benzyl-1,2,3,6-tetrahydropyridine | Good | nih.gov |
| 1-Benzyl-4-piperidone derivative (vinyl triflate) | Arylboronic acid, Palladium catalyst | 4-Aryl-1-benzyl-1,2,3,6-tetrahydropyridine | Not specified | nih.gov |
Directed Functionalization of the this compound System
Once the core structure is established, further modifications can be made to introduce various functional groups onto either the tetrahydropyridine ring or the nitrogen atom.
Introduction of Substituents onto the Tetrahydropyridine Ring
The double bond in the this compound ring system is a key site for introducing new functionality. For instance, electrophilic halogenation can be used to add a halogen atom across the double bond. This can be followed by a series of reactions, including halohydroxylation and subsequent treatment with a base, to introduce a hydroxyl group onto the ring, as demonstrated in the synthesis of 4-phenyl-5-hydroxy-1,2,3,6-tetrahydropyridine derivatives. nih.gov
Palladium-catalyzed cross-coupling reactions are also a powerful tool for functionalization. Starting from 1-benzyl-4-piperidone, a vinyl silane (B1218182) derivative can be prepared, which then readily participates in cross-coupling with various aryl iodides and bromides to attach different aryl groups at the 4-position of the tetrahydropyridine ring. documentsdelivered.com
N-Substitution Strategies and Their Impact on Reactivity (e.g., N-cyclopropyl, N-methyl)
The nitrogen atom of the tetrahydropyridine ring can be readily substituted with various alkyl or aryl groups, which can significantly influence the compound's chemical and biological properties. The synthesis of N-substituted analogues often starts from 4-piperidone, which is first N-alkylated or N-arylated before the introduction of the 4-benzyl group.
The N-methyl derivative, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (B161798) (BMTP), has been studied as an analogue of the neurotoxin MPTP. nih.gov Research has shown that BMTP is efficiently oxidized by monoamine oxidase B (MAO-B) to the corresponding dihydropyridinium and pyridinium (B92312) ion metabolites. nih.gov
The N-cyclopropyl derivative, 4-benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine, has also been synthesized to investigate the influence of the N-substituent on MAO-B-catalyzed oxidation. vt.edu The synthesis of N-cyclopropyl analogues can be achieved by reacting a suitable precursor like 4-chloropyridine (B1293800) with cyclopropylamine (B47189) to form an N-cyclopropylpyridinium intermediate, which is then further elaborated. vt.edu The study of these N-substituted analogues helps in understanding the steric and electronic factors that affect their interaction with enzymes like MAO-B. vt.edu
Table 2: Examples of N-Substituted this compound Analogues
| N-Substituent | Compound Name | Synthetic Precursor(s) | Significance | Reference |
| Methyl | 4-Benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP) | 1-Methyl-4-piperidone | Studied as a non-neurotoxic analogue of MPTP; substrate for MAO-B. nih.gov | documentsdelivered.comnih.gov |
| Cyclopropyl | 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine | 4-Chloropyridine, Cyclopropylamine | Synthesized to study the impact of N-substitution on MAO-B substrate properties. | vt.edu |
Stereoselective Synthesis and Chiral Resolution of this compound Analogues
The synthesis of specific stereoisomers of this compound analogues is crucial when a particular chirality is required for biological activity. This can be achieved either by directing the synthesis to form a single stereoisomer (stereoselective synthesis) or by separating a mixture of stereoisomers (chiral resolution).
Stereoselective synthesis can be accomplished through methods like the multicomponent reaction mentioned earlier, which can produce 1,4,5,6-tetrahydropyridines with specific diastereoselectivity. nih.gov
Chiral resolution is a more common approach for obtaining enantiomerically pure compounds. One strategy involves the use of a chiral auxiliary. For example, in the synthesis of related dihydropyridine (B1217469) derivatives, a chiral group is incorporated into the molecule, leading to the formation of a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by methods like fractional crystallization or chromatography. nih.gov Following separation, the chiral auxiliary is removed to yield the pure enantiomers. nih.gov
Another powerful technique is kinetic resolution. In this method, a racemic mixture is reacted with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. This allows for the separation of the unreacted, enantiomerically enriched starting material from the product. This has been successfully applied to racemic 3-chloro-1,2,3,6-tetrahydropyridines using copper-catalyzed asymmetric allylic additions, yielding enantiomerically enriched allyl chlorides. rsc.org Kinetic resolution of N-Boc protected piperidines has also been achieved using chiral organolithium bases. whiterose.ac.uk
The resolution of racemic mixtures can also be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine, followed by separation through crystallization. researchgate.net
Asymmetric Catalysis and Chiral Auxiliaries
Asymmetric catalysis and the use of chiral auxiliaries represent cornerstone strategies for the stereoselective synthesis of complex molecules. wikipedia.orgresearchgate.net These methods introduce chirality by employing either a substoichiometric amount of a chiral catalyst or a stoichiometric chiral directing group that is later removed.
Organocatalysis has emerged as a powerful tool for constructing chiral heterocycles. For instance, a triple-domino reaction involving a Michael addition, aza-Henry reaction, and cyclization can produce highly functionalized tetrahydropyridines with excellent stereocontrol. nih.gov A low loading of a quinine-derived squaramide can efficiently catalyze the reaction between 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines, generating three contiguous stereogenic centers with high diastereomeric and enantiomeric excesses. nih.govacs.org The catalyst's structure, particularly the presence of a bifunctional thiourea (B124793) or squaramide motif, is crucial for activating the substrates and controlling the facial selectivity of the bond-forming steps. The optimization of such reactions often involves screening different solvents and catalyst loadings to achieve high yields and selectivity. acs.org
Below is a table summarizing the optimization of an organocatalytic domino reaction for the synthesis of substituted tetrahydropyridines, illustrating the impact of reaction parameters on the outcome.
| Entry | Imine (equiv.) | Catalyst A (mol %) | Time (d) | Yield (%) | dr [(4R,5R,6S):(4R,5R,6R)] | ee (%) |
|---|---|---|---|---|---|---|
| 1 | 1.2 | 10 | 1.5 | 55 | 6.3:1 | >99 |
| 2 | 1.5 | 10 | 1.5 | 65 | 6.5:1 | >99 |
| 3 | 2.0 | 10 | 1.5 | 73 | 6.7:1 | >99 |
| 4 | 2.0 | 5 | 2.5 | 71 | 6.5:1 | >99 |
| 5 | 2.0 | 2 | 4 | 68 | 6.3:1 | >99 |
Table adapted from research on organocatalytic synthesis of tetrahydropyridines. acs.org Reactions were performed at -25 °C in CH₂Cl₂.
Chiral auxiliaries offer another robust approach to stereocontrol. researchgate.net An auxiliary is a chiral moiety that is temporarily incorporated into a substrate, directs the stereochemical course of one or more reactions, and is subsequently cleaved to yield the enantiopure product. wikipedia.org Commonly used auxiliaries are often derived from inexpensive natural sources like amino acids or terpenes. researchgate.net For example, Evans oxazolidinones or Oppolzer's camphorsultam can be used to control the stereoselectivity of alkylation or Michael addition reactions that form key fragments for subsequent cyclization into the tetrahydropyridine ring. wikipedia.org The diastereoselectivity achieved is often high, and the auxiliary can typically be recovered and reused. researchgate.net
Chemo-Enzymatic Transformations for Enantiopure Derivatives
Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to create efficient routes to enantiopure compounds. wur.nl This strategy is particularly advantageous for producing chiral intermediates that are difficult to access through purely chemical methods. researchgate.net Hydrolytic enzymes, such as lipases and proteases, are frequently employed for the kinetic resolution of racemic mixtures. wur.nl
In a typical kinetic resolution, an enzyme selectively catalyzes the transformation (e.g., acylation) of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For the synthesis of chiral tetrahydropyridine precursors, the enzymatic kinetic resolution of racemic amines or alcohols can be a key step. researchgate.net For example, lipase-catalyzed N-acylation of racemic amines using an acyl donor can provide both the acylated (R)-amide and the unreacted (S)-amine with high enantiomeric purity. researchgate.net The choice of enzyme, solvent, and acyl donor is critical for achieving high enantioselectivity (E-value).
The following table presents data from the enzymatic kinetic resolution of a racemic homoallylic amine, a potential precursor for substituted piperidines and tetrahydropyridines.
| Entry | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Amine ee (%) | Amide ee (%) | E-value |
|---|---|---|---|---|---|---|---|---|
| 1 | Lipase B from Candida antarctica | Ethyl acetate | Diisopropyl ether | 2 | 52 | >99 | 92 | >200 |
| 2 | Lipase from Pseudomonas cepacia | Ethyl acetate | Diisopropyl ether | 5 | 51 | 98 | 94 | 165 |
| 3 | Lipase from Candida rugosa | Ethyl acetate | Diisopropyl ether | 24 | 12 | 13 | 91 | 12 |
| 4 | Lipase B from Candida antarctica | 2,2,2-Trifluoroethyl butanoate | Diisopropyl ether | 0.5 | 51 | >99 | 96 | >200 |
Table adapted from research on the chemoenzymatic synthesis of enantiopure amines. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 4 Benzyl 1,2,3,6 Tetrahydropyridine and Its Analogues
Oxidative Transformations of the Tetrahydropyridine (B1245486) Ring
The oxidation of the 1,2,3,6-tetrahydropyridine (B147620) ring is a key feature of its chemical profile. This transformation can occur through both enzymatic and non-enzymatic routes, leading to the formation of dihydropyridinium and pyridinium (B92312) species.
Monoamine oxidase (MAO), particularly the MAO-B isozyme, plays a central role in the bioactivation of many tetrahydropyridine derivatives. nih.gov The neurotoxicity of the parkinsonian-inducing agent MPTP, for instance, is dependent on its oxidation by MAO-B. acs.orgcriver.com
Analogues of 4-benzyl-1,2,3,6-tetrahydropyridine have demonstrated notable interactions with MAO-B. The N-methyl analogue, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (B161798) (BMTP or MBzTP), is rapidly and efficiently oxidized by purified beef liver MAO-B. documentsdelivered.comnih.govconsensus.app This enzymatic process involves a two-step oxidation. The first step is the conversion of the tetrahydropyridine to the corresponding 4-benzyl-1-methyl-2,3-dihydropyridinium (BMDP+) intermediate. documentsdelivered.comnih.gov This is followed by a further, though sometimes incomplete, oxidation to the fully aromatic 4-benzyl-1-methylpyridinium ion (BMP+). documentsdelivered.comnih.gov
Similarly, the N-cyclopropyl analogue, 1-cyclopropyl-4-benzyl-1,2,3,6-tetrahydropyridine, has been identified as an excellent substrate for MAO-B. acs.orgnih.gov Its properties as a good substrate suggest that the catalytic pathway may not exclusively proceed through the formation of an unstable cyclopropylaminyl radical cation, which is a proposed intermediate in the inactivation of MAO-B by other cyclopropylamine (B47189) compounds. acs.orgnih.gov
The substrate efficiency of various tetrahydropyridine analogues with MAO-B can vary significantly depending on the substituent at the 4-position. Studies on MPTP analogues with different heteroaryl groups at this position have shown a range of activities, highlighting the influence of steric and polar interactions on the catalytic process. nih.gov For example, the 1-methyl-4-(3-methylfuran-2-yl) analogue of MPTP is a particularly active substrate for MAO-B. nih.gov
Table 1: MAO-B Substrate Kinetics for MPTP and a Highly Active Analogue This interactive table provides kinetic data for related tetrahydropyridine compounds, illustrating the efficiency of MAO-B catalysis.
| Compound | kcat/Km (min⁻¹mM⁻¹) | Enzyme Source | Note |
|---|---|---|---|
| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) | - | MAO-B | Prototypical MAO-B substrate leading to a neurotoxin. nih.gov |
These findings can be compared to studies on the prototypic MAO-B substrate, MPTP. The MAO-B-catalyzed oxidation of MPTP to its dihydropyridinium metabolite (MPDP+) exhibits a significant kinetic deuterium (B1214612) isotope effect, with a Vmax effect of 3.55 and a Vmax/Km effect of 8.01 when deuterium is substituted at the C-6 position. nih.gov This large effect strongly supports that C-H bond cleavage is a critical, rate-limiting part of the oxidation mechanism. nih.gov The results from these isotope effect studies have been used to argue against reaction pathways that involve the deprotonation of an aminium radical intermediate as the primary mechanism. nih.gov
Table 2: Deuterium Isotope Effects in MAO-B Catalyzed Oxidation This interactive table compares the kinetic isotope effects (KIE) for the oxidation of MPTP and an analogue of the title compound.
| Compound | Isotope Effect Type | Value | Significance |
|---|---|---|---|
| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Vmax | 3.55 | Indicates C-H bond cleavage is rate-limiting in the oxidation to MPDP+. nih.gov |
| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Vmax/Km | 8.01 | Confirms C-H bond cleavage is part of the rate-determining step. nih.gov |
| 1-cyclopropyl-4-benzyl-1,2,3,6-tetrahydropyridine | kcat/KM | Normal | Suggests C-H bond cleavage is rate-limiting for substrate turnover. nih.gov |
While MAO-B is an efficient catalyst for the initial oxidation of the tetrahydropyridine ring, subsequent steps can be influenced by non-enzymatic processes. In the case of 1-methyl-4-benzyl-1,2,3,6-tetrahydropyridine (MBzTP), after its enzymatic conversion to the dihydropyridinium intermediate, a competing non-enzymatic reaction can occur. consensus.app At lower concentrations of MAO-B and moderate oxygen levels, the non-enzymatic oxidative destruction of the dihydropyridine (B1217469) intermediate becomes the predominant pathway over its further oxidation to the pyridinium species. consensus.app This alternative reaction pathway is believed to be a key reason for the lack of neurotoxicity of MBzTP, as it prevents the significant accumulation of the potentially toxic pyridinium metabolite. consensus.app This contrasts with the metabolism of MPTP, where the corresponding dihydropyridinium ion is more effectively converted to the stable and toxic pyridinium ion MPP+. acs.org
Beyond monoamine oxidases, cytochrome P450 (CYP) enzymes are also capable of metabolizing tetrahydropyridine structures. Research has demonstrated that human cytochrome P450 2D6 (CYP2D6), when targeted to mitochondria, can efficiently catalyze the oxidation of MPTP to its toxic metabolite, MPP+. nih.govresearchgate.net This finding establishes that CYP enzymes can serve as an alternative bioactivation pathway for the tetrahydropyridine scaffold. The metabolic competency of CYP2D6 in dopaminergic neurons suggests a direct role for this enzyme in the localized activation of such pro-neurotoxins. nih.gov
The interaction of benzyl-containing compounds with CYP enzymes has also been explored. Structural studies of CYP2B6 in complex with 4-benzylpyridine (B57826), a related inhibitor, show that the enzyme's active site accommodates the inhibitor through hydrophobic interactions and shape complementarity. nih.gov The binding of 4-benzylpyridine requires the reorientation of phenylalanine residues within the active site, highlighting the conformational plasticity of the enzyme. nih.gov Recognition of benzylpyridines in the CYP2B6 active site is primarily driven by hydrophobicity, size, and shape, rather than specific hydrogen bonding. nih.gov
Enzymatic Oxidation Pathways: Monoamine Oxidase (MAO) Catalysis
Nucleophilic and Electrophilic Reactions of the this compound System
The reactivity of the this compound system can be understood in terms of both electrophilic and nucleophilic interactions. The enzymatic oxidation by MAO-B is an electrophilic transformation from the perspective of the tetrahydropyridine, as it involves the removal of electrons. The resulting oxidized species, the dihydropyridinium and pyridinium ions, are themselves electrophilic and thus susceptible to attack by nucleophiles.
While direct studies on nucleophilic reactions with this compound are limited, research on related structures provides relevant insights. For example, studies on 4-benzyloxytetrahalogenopyridines have shown that reactions with various nucleophiles, such as N,N-dimethylhydrazine and piperidine (B6355638), can occur unexpectedly at the benzylic methylene (B1212753) group. rsc.org This reaction proceeds via an alkyl-oxygen bond cleavage, resulting in the formation of a benzylammonium salt and demonstrating the reactivity of the benzylic position towards nucleophilic attack. rsc.org Although the core of this model system is a pyridine (B92270) rather than a tetrahydropyridine, it underscores the potential for the benzyl (B1604629) group to be a site of chemical reactivity.
Reactions Involving the Nitrogen Atom (e.g., N-amination)
The nitrogen atom in the this compound ring is a nucleophilic center, capable of reacting with electrophilic aminating agents. While specific studies on the N-amination of this compound are not extensively documented in the literature, the reactivity can be inferred from the known chemistry of other cyclic tertiary amines.
N-amination of tertiary amines typically involves reagents that can deliver a "NH" group. Common aminating agents include hydroxylamine (B1172632) derivatives, such as hydroxylamine-O-sulfonic acid (HOSA), and oxaziridines. The reaction proceeds via a nucleophilic attack of the tertiary nitrogen on the electrophilic nitrogen of the aminating agent, leading to the formation of a quaternary hydrazinium (B103819) salt.
For instance, the reaction of a generic tetrahydropyridine with an electrophilic aminating agent would be expected to yield the corresponding N-amino-tetrahydropyridinium salt. The general transformation is depicted below:
General Scheme for N-Amination of a Tetrahydropyridine Derivative:
Where R is the benzyl group and X⁻ is the counterion from the aminating agent.
The resulting N-amino derivatives are versatile intermediates in organic synthesis, potentially undergoing further transformations such as reduction or rearrangement.
Table 1: Potential N-Amination Reactions of this compound
| Reagent | Expected Product | Reaction Conditions |
| Hydroxylamine-O-sulfonic acid (HOSA) | 1-Amino-4-benzyl-1,2,3,6-tetrahydropyridin-1-ium sulfate (B86663) | Typically in a protic solvent like water or alcohol. |
| O-(Mesitylenesulfonyl)hydroxylamine (MSH) | 1-Amino-4-benzyl-1,2,3,6-tetrahydropyridin-1-ium mesitylenesulfonate | Often carried out in an aprotic solvent such as dichloromethane. |
| 3,3-Pentamethyleneoxaziridine | 1-Amino-4-benzyl-1,2,3,6-tetrahydropyridin-1-ium derivative | Reaction conditions can vary, often in aprotic solvents. |
Electrophilic Aromatic Substitution on the Benzyl Moiety
The benzyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The methylene bridge (-CH₂-) connecting the tetrahydropyridine ring to the phenyl group acts as a weak activating group and an ortho, para-director. This directing effect is due to the electron-donating nature of the alkyl group through an inductive effect, which stabilizes the arenium ion intermediate formed during the substitution at the ortho and para positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. While specific experimental data for this compound is limited, the expected outcomes can be predicted based on the general principles of EAS.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group (-NO₂) primarily at the para position of the benzyl ring, with some ortho substitution.
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would lead to the corresponding para- and ortho-halogenated products.
Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, would also result in substitution at the ortho and para positions of the benzyl group. However, these reactions can sometimes be complicated by rearrangements and poly-substitution.
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-(4-Nitrobenzyl)-1,2,3,6-tetrahydropyridine |
| Bromination | Br₂, FeBr₃ | 4-(4-Bromobenzyl)-1,2,3,6-tetrahydropyridine |
| Acylation | CH₃COCl, AlCl₃ | 4-(4-Acetylbenzyl)-1,2,3,6-tetrahydropyridine |
Rearrangement and Fragmentation Pathways
Under electron ionization (EI) mass spectrometry, the molecular ion of this compound would be expected to undergo several characteristic fragmentation pathways.
One of the most prominent fragmentation pathways for benzyl-substituted compounds is the cleavage of the benzylic bond. This would result in the formation of a stable benzyl cation (m/z 91) or a tropylium (B1234903) ion through rearrangement, which is a common and often abundant peak in the mass spectra of benzyl compounds.
Another likely fragmentation involves the tetrahydropyridine ring. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a characteristic fragmentation pathway for amines. This would lead to the formation of various nitrogen-containing fragment ions.
A retro-Diels-Alder reaction is also a possibility for the tetrahydropyridine ring, which would lead to the cleavage of the ring into two smaller fragments.
Table 3: Predicted Major Fragmentation Pathways of this compound in Mass Spectrometry
| Fragmentation Pathway | Key Fragment Ion(s) | m/z |
| Benzylic cleavage | Benzyl cation/Tropylium ion | 91 |
| Alpha-cleavage at the ring | Various nitrogen-containing fragments | Varies |
| Retro-Diels-Alder | Diene and imine fragments | Varies |
It is important to note that the actual fragmentation pattern can be influenced by the ionization method and the energy applied. More detailed studies, including high-resolution mass spectrometry and tandem mass spectrometry (MS/MS), would be necessary to fully elucidate the complex fragmentation and potential rearrangement pathways of this compound.
Advanced Spectroscopic and Structural Characterization of 4 Benzyl 1,2,3,6 Tetrahydropyridine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of 4-benzyl-1,2,3,6-tetrahydropyridine derivatives, offering detailed insights into their molecular framework and dynamic behaviors.
Elucidation of Molecular Structure and Connectivity (e.g., ¹H and ¹³C NMR)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for mapping the connectivity of atoms within this compound derivatives. In the ¹H NMR spectrum of a related compound, 4-benzylpyridine (B57826), characteristic shifts are observed for the aromatic and benzyl (B1604629) protons. For instance, the protons on the pyridine (B92270) ring typically appear in the downfield region, while the benzylic protons show a characteristic signal. chemicalbook.com
For substituted tetrahydropyridine (B1245486) derivatives, the chemical shifts and coupling constants in ¹H NMR spectra provide a wealth of information. For example, in ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the NH protons appear as singlets, as does the methine proton, while the aromatic protons present as a multiplet. rsc.org The methylene (B1212753) and methyl groups of the ethyl ester also show distinct quartet and triplet signals, respectively. rsc.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. In various substituted tetrahydropyrimidine (B8763341) derivatives, the carbon signals for the aromatic rings, the tetrahydropyrimidine core, and any substituents can be clearly assigned. rsc.orgrsc.org For instance, the carbonyl carbon in a 2-oxo derivative will have a characteristic downfield shift. rsc.org The chemical shifts are sensitive to the electronic environment of each carbon atom, allowing for detailed structural assignments.
Table 1: Representative ¹H NMR Spectral Data for a Tetrahydropyrimidine Derivative
| Functional Group | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| NH (pyrimidine) | 8.62 | s |
| Ar-H | 7.24-7.31 | m |
| NH (pyrimidine) | 6.1 | s |
| CH (pyrimidine) | 5.38 | s |
| OCH₂ | 4.03 | q |
| CH₃ (pyrimidine) | 2.32 | s |
| OCH₂CH₃ | 1.13 | t |
Data for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. rsc.org
Table 2: Representative ¹³C NMR Spectral Data for a Tetrahydropyrimidine Derivative
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C=O (ester) | 165.65 |
| C=O (pyrimidine) | 153.73 |
| Ar-C | 146.48, 143.73, 128.66, 127.88, 126.56 |
| C (pyrimidine) | 101.23 |
| OCH₂ | 59.97 |
| CH (pyrimidine) | 55.59 |
| CH₃ (ester) | 18.55 |
| CH₃ (pyrimidine) | 14.12 |
Data for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. rsc.org
Dynamic NMR for Conformational Analysis
The tetrahydropyridine ring is not planar and can adopt various conformations, such as half-chair or boat forms. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes that occur on the NMR timescale. By analyzing the changes in NMR spectra at different temperatures, researchers can determine the energy barriers for ring inversion and other dynamic processes. For instance, studies on related piperidine (B6355638) derivatives have shown that the presence of bulky substituents can influence the conformational equilibrium. While specific DNMR studies on this compound are not extensively detailed in the provided results, the principles of conformational analysis using this technique are well-established for similar heterocyclic systems.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound and its derivatives.
Identification of Functional Groups and Bond Vibrations (e.g., C-N group in tetrahydropyridine ring)
IR spectroscopy is particularly useful for identifying key functional groups. The stretching vibration of the C-N bond in aliphatic amines, such as the tetrahydropyridine ring, typically appears in the 1000 to 1250 cm⁻¹ region. msu.edu The spectra of related compounds, like ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, show characteristic bands for N-H stretching (around 3248 cm⁻¹ and 3117 cm⁻¹), C=O stretching (around 1720 cm⁻¹), and C=C stretching of the aromatic ring. rsc.org The presence of a benzyl group would also give rise to characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region. vscht.cz
Raman spectroscopy provides complementary information. For instance, in a study of benznidazole (B1666585), which contains a benzyl group, both IR and Raman spectra were used to analyze the vibrational modes of the molecule. nih.gov The benzyl radical itself has been studied using resonance-Raman spectroscopy to understand its vibrational structure. scispace.com
Table 3: Characteristic IR Absorption Frequencies for a Tetrahydropyrimidine Derivative
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3247.90, 3116.75 |
| C-H Stretch (Aromatic) | >3000 |
| C-H Stretch (Aliphatic) | 2977.89 |
| C=O Stretch (Ester) | 1720.39 |
| C=C Stretch (Ring) | 1643.24 |
| C-N Stretch | ~1226.64 |
| C-O Stretch | 1095.49 |
Data for Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. rsc.org
Hydrogen Bonding Interactions
Hydrogen bonding plays a crucial role in the structure and properties of these molecules, particularly when functional groups like N-H or O-H are present. IR spectroscopy is highly sensitive to hydrogen bonding. The formation of intermolecular hydrogen bonds, for example between an N-H group and a suitable acceptor, leads to a broadening and a shift to lower frequency of the N-H stretching band. jcsp.org.pk In the solid state, crystal packing is often stabilized by a network of hydrogen bonds. For instance, in the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, both intramolecular and intermolecular hydrogen bonds involving N-H groups are observed. vensel.org Similarly, benznidazole crystals exhibit strong intermolecular hydrogen bonds between the amide (NH) and carbonyl (C=O) groups, which influences their vibrational spectra. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules. Studies on various tetrahydropyridine and related heterocyclic derivatives have utilized this technique to determine their solid-state conformations and intermolecular interactions.
For example, the crystal structure of 1,3-dibenzyl-2-oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile reveals a half-chair conformation for the tetrahydropyridine ring. researchgate.net In this structure, two of the carbon atoms of the ring are deviated from the best plane of the ring. researchgate.net The orientations of the benzyl and phenyl substituents are also precisely determined. researchgate.net
In another example, the crystal structure of (E)-4-benzylidene-6-phenyl-1,2,3,4,7,8,9,10-octahydrophenanthridine, which contains a related heterocyclic core, shows that the phenyl and benzylidene groups are rotated out of the plane of the central ring system. nih.gov The crystal packing in this compound is stabilized by C-H···N interactions and π-π stacking interactions between the aromatic rings. nih.gov
The crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide demonstrates the importance of hydrogen bonding in the solid state, with both intramolecular N-H···S and intermolecular N-H···N and N-H···O hydrogen bonds stabilizing the structure. vensel.org These detailed structural insights from X-ray crystallography are crucial for understanding the structure-property relationships of these compounds.
Table 4: Crystal Data for a Substituted Tetrahydropyridine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P12₁/n1 |
| a (Å) | 9.146(1) |
| b (Å) | 11.463(3) |
| c (Å) | 23.423(5) |
| β (°) | 95.49(2) |
| Volume (ų) | 2444.5 |
| Z | 4 |
Data for 1,3-dibenzyl-2-oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile. researchgate.net
Analysis of Crystal Packing and Intermolecular Interactions
N–H•••N Hydrogen Bonds: In derivatives where the tetrahydropyridine nitrogen is not substituted, or in the presence of other nitrogen-containing functional groups, N–H•••N hydrogen bonds can be a dominant feature. These classical hydrogen bonds are stronger than C–H•••π interactions and play a crucial role in forming well-defined molecular assemblies. In the crystal structure of 3,5-diamino-4-benzyl-1H-pyrazole, for example, N–H•••N hydrogen bonds lead to the formation of catemer motifs, where molecules are linked into chains. nih.gov Similarly, in some phenanthridine (B189435) derivatives, C–H•••N interactions contribute to the formation of hydrogen-bonded chains. nih.gov The presence and geometry of these hydrogen bonds are key to understanding the supramolecular structure.
Interactive Table: Examples of Intermolecular Interactions in Related Heterocyclic Compounds
| Interaction Type | Donor | Acceptor | Distance (Å) | Reference |
| N–H•••O | N1H | O3 | 2.781 | researchgate.net |
| N–H•••O | N1H | O6 | 2.757 | researchgate.net |
| N–H•••N | N–H (amine) | N (pyrazole) | - | nih.gov |
| C–H•••π | C–H (benzyl) | Phenyl ring | - | nih.gov |
| C–H•••N | C–H | N (phenanthridine) | - | nih.gov |
Determination of Ring Conformation and Dihedral Angles
The non-aromatic, partially saturated tetrahydropyridine ring is not planar and can adopt several conformations. The specific conformation is influenced by the nature and position of substituents on the ring.
Ring Conformation: The 1,2,3,6-tetrahydropyridine (B147620) ring typically adopts a conformation that minimizes steric strain. Common conformations include the half-chair and the boat (or "flatted boat") forms. In a study of 1,3-dibenzyl-2-oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile, the tetrahydropyridine ring was found to exist in a distorted half-chair conformation. researchgate.net In another analysis of a highly functionalized tetrahydropyridine derivative, a "flatted boat" conformation was identified, substantiated by the puckering of specific carbon atoms from the least square plane of the other ring atoms. nih.gov The presence of bulky substituents can significantly influence the conformational preference of the ring.
Dihedral Angles: Dihedral angles, which describe the angle between two intersecting planes, are crucial for a precise definition of the molecular conformation. In the context of this compound derivatives, the dihedral angle between the plane of the benzyl group's phenyl ring and the mean plane of the tetrahydropyridine ring is of particular interest. This angle is influenced by steric hindrance and electronic effects. For example, in some piperidine derivatives, the dihedral angles between the piperidine and phenyl rings can be substantial, on the order of 75-84°. nih.gov In pyridine derivatives, the dihedral angle between the pyridine ring and a substituted benzene (B151609) ring can be around 10°. nih.gov
Interactive Table: Selected Dihedral Angles in Related Heterocyclic Structures
| Compound Type | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |
| Piperidine Derivative | Piperidine | Phenyl | 83.76 | nih.gov |
| Piperidine Derivative | Piperidine | Phenyl | 75.23 | nih.gov |
| Pyridine Derivative | Pyridine | Methoxy-substituted benzene | 9.86 | nih.gov |
| Pyridine Derivative | Pyridine | Dimethylamine-substituted benzene | 11.2 | nih.gov |
| Benzofuran Derivative | Benzofuran | 3-Fluorophenyl | 23.92 | researchgate.net |
| Benzofuran Derivative | Benzofuran | Phenyl | 32.44 | researchgate.net |
Mass Spectrometry for Structural Confirmation and Mechanistic Insights
Mass spectrometry is an indispensable tool for the structural analysis of this compound derivatives, providing information on molecular weight and fragmentation patterns that aid in structural elucidation.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. thermofisher.com This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas (isobars). For derivatives of this compound, HRMS can confirm the molecular formula and the presence of specific substituents. The high resolving power of modern instruments, such as Orbitrap and time-of-flight (TOF) analyzers, enables the separation of analyte signals from matrix interferences, which is particularly important in the analysis of complex mixtures. thermofisher.comhpst.cz
Fragmentation Pathways for Structural Elucidation
In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound derivatives, several key fragmentation pathways can be anticipated.
A common fragmentation involves the cleavage of the bond between the benzyl group and the nitrogen atom of the tetrahydropyridine ring. This often leads to the formation of a stable tropylium (B1234903) ion (C7H7+) at m/z 91, which is a characteristic fragment for benzyl-containing compounds. nih.gov Another significant fragmentation pathway involves the retro-Diels-Alder reaction of the tetrahydropyridine ring, leading to the cleavage of the ring and the formation of characteristic fragment ions.
The fragmentation of the tetrahydropyridine ring itself can proceed through various pathways, including the loss of small neutral molecules like ethylene. The specific fragmentation pattern will depend on the substitution pattern of the derivative and the ionization technique employed (e.g., electron ionization or electrospray ionization). wvu.eduwvu.edu The study of these fragmentation pathways provides a roadmap for the structural elucidation of novel derivatives. nih.govnih.gov
Interactive Table: Common Fragments in the Mass Spectra of Related Compounds
| Precursor Type | Key Fragment | m/z | Proposed Structure/Origin | Reference |
| Benzyl-containing compounds | Tropylium ion | 91 | C7H7+ from benzyl group | nih.gov |
| Imatinib | Fragment ion | 394 | Cleavage of 4-methyl-1-piperazinyl group | nih.gov |
| Imatinib | Fragment ion | 217 | Cleavage of the amide part of benzamide | nih.gov |
| α-Pyrrolidinophenone | Iminium ion | 134 | 1-Butylidenepyrrolidin-1-ium | wvu.edu |
| N-alkylated cathinones | Alkylphenone | - | From fragmentation of tertiary amines | wvu.edu |
Applications of 4 Benzyl 1,2,3,6 Tetrahydropyridine in Organic Synthesis
Role as a Precursor or Intermediate in the Synthesis of Complex Heterocyclic Systems
The 4-benzyl-1,2,3,6-tetrahydropyridine scaffold is a key intermediate in the synthesis of a variety of more complex heterocyclic systems. Its utility stems from the ability to functionalize the core structure through various chemical reactions.
One notable application is in the synthesis of indole-containing compounds. For instance, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole was synthesized through a reaction between 5-ethoxyindole (B77456) and 1-benzyl-4-piperidone. mdpi.com This class of compounds has been investigated for their potential as ligands for serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com The synthesis demonstrates how the tetrahydropyridine (B1245486) moiety can be coupled with other heterocyclic systems to create molecules with potential biological activity. mdpi.com
The tetrahydropyridine ring itself can be systematically modified to introduce new functional groups and stereocenters. A multi-step process starting from a 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) derivative involves electrophilic halogenation, halohydroxylation, reaction with a base to form an epoxide, diastereoselective reduction, and subsequent reduction to yield 4-phenyl-5-hydroxy-1,2,3,6-tetrahydropyridine derivatives. google.com This sequence highlights the transformation of the simple tetrahydropyridine into a more functionalized piperidinol structure. google.com
Furthermore, derivatives of the tetrahydropyridine scaffold are used to create bridged bicyclic systems. For example, 4-benzyl-3,4-dihydropyridones can undergo cyclization reactions using acids like tin(IV) chloride to form 6-phenyl-7,8-benzomorphanone derivatives. nih.gov This demonstrates the role of the tetrahydropyridine ring as a template for constructing more rigid and complex polycyclic frameworks. nih.gov
| Precursor | Reaction | Product | Application/Significance |
| 1-Benzyl-4-piperidone and 5-ethoxyindole | Condensation | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Dopamine D2 receptor ligand. mdpi.com |
| 4-Phenyl-1,2,3,6-tetrahydropyridine derivative | Multi-step sequence (halogenation, epoxidation, reduction) | 4-Phenyl-5-hydroxy-1,2,3,6-tetrahydropyridine derivative | Intermediate for further synthetic transformations. google.com |
| 4-Benzyl-3,4-dihydropyridone | Acid-catalyzed cyclization | 6-Phenyl-7,8-benzomorphanone derivative | Synthesis of bridged bicyclic lactams. nih.gov |
Development of Novel Synthetic Methodologies Utilizing the Tetrahydropyridine Scaffold
The unique reactivity of the tetrahydropyridine scaffold has spurred the development of new synthetic methods. These methodologies often focus on creating analogs with diverse substituents or on constructing novel molecular frameworks.
Research into the structure-activity relationship of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) analogs has led to the development of synthetic routes for novel 4-substituted tetrahydropyridines. nih.gov These studies involve creating derivatives with oxygen, sulfur, and carbamoyloxy groups at the C-4 position to explore their metabolic fate and potential as prodrugs. nih.gov This work showcases a methodology for introducing heteroatom-linked functionalities to the tetrahydropyridine core. nih.gov
Another synthetic advancement involves the regioselective addition of organometallic reagents to 2-pyridones to generate C4-functionalized 3,4-dihydropyridin-2-ones. nih.gov Specifically, the use of benzhydryllithium allows for the synthesis of 4-benzhydryl-3,4-dihydropyridin-2(1H)-ones, which are valuable intermediates. nih.gov This method provides a direct route to installing a bulky substituent at the 4-position of the dihydropyridone ring, a close analog of the tetrahydropyridine scaffold. nih.gov
The development of amphiphilic molecules based on the N-benzyl 1,4-dihydropyridine (B1200194) framework represents another novel synthetic application. rsu.lv This involves a multi-step synthesis starting with the Hantzsch condensation to form the dihydropyridine (B1217469) ring, followed by bromination of the methyl groups and subsequent nucleophilic substitution with pyridine (B92270) derivatives. rsu.lv This methodology allows for the creation of new amphiphilic compounds with potential applications in materials science and drug delivery. rsu.lv
| Synthetic Target | Key Reagents/Method | Significance of Methodology |
| 4-Substituted 1-methyl-1,2,3,6-tetrahydropyridine (B20088) analogs | Introduction of heteroatom-linked groups at C-4 | Exploration of prodrug concepts and metabolic pathways. nih.gov |
| C4-Benzhydryl-functionalized 3,4-dihydropyridin-2-ones | Regioselective addition of benzhydryllithium to 2-pyridones | Direct synthesis of sterically hindered dihydropyridinones. nih.gov |
| Amphiphilic N-benzyl 1,4-dihydropyridine derivatives | Hantzsch condensation, bromination, and nucleophilic substitution | Creation of novel amphiphilic structures based on the dihydropyridine scaffold. rsu.lv |
Strategies for Diversity-Oriented Synthesis Based on this compound
Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules for high-throughput screening. sci-hub.senih.gov The this compound scaffold is an excellent starting point for DOS due to its multiple points of diversification. The main principles of DOS include generating skeletal, appendage, and stereochemical diversity. cam.ac.uk
A DOS strategy based on this compound can be envisioned using a "build/couple/pair" approach. frontiersin.org
Build: The initial synthesis of the this compound core serves as the building phase.
Couple: Different building blocks can be coupled to the core scaffold. For example, appendage diversity can be achieved by varying the substituent on the nitrogen atom or by modifying the benzyl (B1604629) group.
Pair: The double bond within the tetrahydropyridine ring is a key feature for generating skeletal diversity. It can participate in a variety of reactions, such as cycloadditions, dihydroxylations, or epoxidations, to create a wide range of different molecular frameworks. cam.ac.uk
For example, a [3+2] cycloaddition reaction using azomethine ylides with the double bond of the tetrahydropyridine ring could lead to the formation of complex fused polycyclic systems, a strategy that has been successfully applied to other heterocyclic scaffolds. acs.org Similarly, reactions targeting the benzyl group or the nitrogen atom can introduce further diversity. The ability to generate a collection of molecules with distinct molecular skeletons from a common starting material is a hallmark of successful DOS. cam.ac.ukcam.ac.uk
This approach allows for the systematic exploration of chemical space around the this compound core, leading to the discovery of novel compounds with potentially interesting biological activities.
| DOS Strategy | Point of Diversification on this compound | Potential Reactions | Outcome |
| Appendage Diversity | Nitrogen atom | Alkylation, Acylation | Library of N-substituted analogs. cam.ac.uk |
| Benzyl group | Substitution on the aromatic ring | Library of analogs with modified electronic and steric properties. | |
| Skeletal Diversity | C4-C5 double bond | Cycloaddition, Dihydroxylation, Epoxidation, Metathesis | Generation of diverse polycyclic and heterocyclic scaffolds. sci-hub.secam.ac.uk |
| Stereochemical Diversity | Reactions at the double bond | Enantioselective catalysis | Creation of stereoisomers with different 3D arrangements. cam.ac.uk |
Analytical Methodologies for Quantitative and Qualitative Assessment in Research
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 4-benzyl-1,2,3,6-tetrahydropyridine from other substances. The choice between gas and liquid chromatography is typically dictated by the compound's volatility and thermal stability, as well as the nature of the sample matrix.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While specific GC methods for this compound are not extensively detailed in the literature, methods for structurally similar compounds provide a strong basis for its analysis. For instance, GC and GC-MS have been employed to study the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and its analogs in various biological samples, such as rat urine. tandfonline.com
In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The elution order of N-benzyl compounds can be related to the degree of crowding on the aromatic ring. ojp.gov Following separation, the compound enters the mass spectrometer, which provides mass-to-charge ratio (m/z) data. The electron ionization (EI) mass spectra of related N-benzyl compounds are often characterized by the formation of a stable iminium cation and other fragments originating from the benzylamine (B48309) portion of the molecule. ojp.gov This fragmentation pattern is crucial for structural elucidation and confirmation.
Liquid Chromatography (LC) with Various Detection Modes
Liquid chromatography is highly versatile and is the most common approach for the analysis of this compound and its analogs, accommodating a wide range of polarities and molecular weights.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of tetrahydropyridine (B1245486) derivatives. Reverse-phase (RP) HPLC is particularly common, where a nonpolar stationary phase is used with a polar mobile phase. For the closely related analog, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a successful RP-HPLC method involves a mobile phase containing acetonitrile, water, and an acid such as phosphoric acid or formic acid. sielc.com Formic acid is often preferred for its compatibility with mass spectrometry detection. sielc.com
Ion-pairing HPLC represents another effective strategy. An assay developed for MPTP and its precursor 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) (HPTP) utilized a C8 column with a mobile phase containing sodium dodecyl sulfate (B86663) (SDS) as an ion-pairing agent. tandfonline.com This approach demonstrated high sensitivity, with a limit of detection in the parts-per-million (ppm) range. tandfonline.com The purity of related N-benzyl 1,4-dihydropyridine (B1200194) derivatives has also been confirmed to be at least 97% using HPLC analysis. nih.gov
Below is a table summarizing typical HPLC parameters used for the analysis of related tetrahydropyridine compounds.
| Parameter | Description | Reference |
| Column | Waters Symmetry C8, 250 x 4.6 mm | tandfonline.com |
| Mobile Phase | 600:400 mixture of 0.083M SDS (pH 4) and Acetonitrile | tandfonline.com |
| Detection | UV | tandfonline.com |
| Retention Time (HPTP) | ~21.5 minutes | tandfonline.com |
Ultra-High-Performance Liquid Chromatography (UHPLC) is a more recent advancement that utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. Methods developed for HPLC can often be transferred to UHPLC systems. For example, methods for MPTP analysis using columns with 3 µm particles are available for rapid UPLC applications. sielc.com The transition to UHPLC from HPLC allows for significantly reduced run times while maintaining or even improving the separation efficiency, making it a valuable tool for high-throughput screening and analysis. While specific UHPLC methods for this compound are not detailed, commercial suppliers of the analog 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine (B1337092) indicate the availability of UPLC data. bldpharm.com
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive detection of this compound. When coupled with liquid chromatography, it provides a powerful analytical platform.
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI/MS)
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI/MS) is a "soft" ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules that are not amenable to GC-MS. ESI typically generates minimal fragmentation, producing a prominent protonated molecule [M+H]⁺, which is useful for determining the molecular weight. ub.edu
For mass spectrometry-compatible applications, mobile phase modifiers like phosphoric acid used in HPLC are replaced with volatile acids such as formic acid. sielc.com In the analysis of a structurally similar compound, 1-(2-phenylethyl)-1,2,3,6-tetrahydropyridine, which is a proposed fragmentation product of fentanyl, ESI-MS was used extensively. researchgate.net Further fragmentation of the primary ion can be induced in the mass spectrometer (tandem mass spectrometry or MS/MS) to provide structural information. This collisionally activated dissociation (CAD) reveals characteristic fragmentation patterns. nih.gov For example, studies on various flavonoids have shown that different structural types exhibit unique MS/MS fragmentation patterns, which can aid in their identification. researchgate.net Though the specific fragmentation pathway for this compound is not published, data from related structures suggest that cleavage of the benzyl (B1604629) group would be a likely and informative fragmentation route.
The table below outlines typical adducts that might be observed for 1-benzyl-1,2,3,6-tetrahydropyridine (B1276312) in an ESI-MS analysis.
| Adduct | m/z (mass-to-charge ratio) |
| [M+H]⁺ | 174.12773 |
| [M+Na]⁺ | 196.10967 |
| [M-H]⁻ | 172.11317 |
| [M]⁺ | 173.11990 |
Data predicted for 1-benzyl-1,2,3,6-tetrahydropyridine. uni.lu
Tandem Mass Spectrometry (MS/MS) for Metabolite Identification
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation and identification of metabolites in complex biological matrices. In the context of this compound, MS/MS plays a crucial role in identifying its biotransformation products. The metabolism of this compound is expected to follow pathways similar to other N-substituted tetrahydropyridine analogs, primarily involving oxidation reactions.
The anticipated primary metabolites of this compound are the corresponding 4-benzyl-1,2-dihydropyridinium and 4-benzylpyridinium ions. These metabolites are formed through enzymatic oxidation. The identification of these metabolites is achieved by selecting the precursor ion (the molecular ion of the putative metabolite) and subjecting it to collision-induced dissociation (CID). The resulting fragment ions produce a characteristic mass spectrum that can be used for structural confirmation.
The fragmentation of N-benzylpyridinium ions, which are structurally analogous to the expected oxidized metabolite of this compound, has been studied. The primary fragmentation pathway for benzylpyridinium ions is the cleavage of the benzylic C-N bond. lookchem.comresearchgate.net This leads to the formation of a stable benzyl cation (C7H7+) and a neutral pyridine (B92270) molecule. The appearance energies of these fragment ions can be determined from breakdown diagrams generated during CID experiments. nih.govjimdo.com
For the oxidized metabolite, 4-benzylpyridinium ion, the expected major fragmentation pathway in MS/MS would involve the loss of the benzyl group, resulting in a prominent peak corresponding to the benzyl cation. The specific fragmentation pattern can be influenced by the collision energy and the instrumentation used.
Table 1: Predicted Metabolites of this compound and Key MS/MS Fragmentation
| Precursor Compound | Predicted Metabolite | Key MS/MS Fragment Ions (Predicted) |
| This compound | 4-benzyl-1,2-dihydropyridinium ion | Fragments resulting from the loss of H2, and subsequent benzyl cation formation. |
| This compound | 4-benzylpyridinium ion | Major fragment corresponding to the benzyl cation (C7H7+). |
This table is based on predicted metabolic pathways and known fragmentation patterns of similar compounds. Experimental data for this compound specifically is not available in the provided search results.
Spectrophotometric and Spectrofluorometric Analysis
UV-Vis Spectroscopy for Reaction Monitoring
UV-Vis spectroscopy is a valuable tool for monitoring the progress of chemical reactions by measuring the change in absorbance of light by the reacting species over time. This technique is particularly useful for reactions that involve a change in the electronic structure of the molecules, leading to a shift in their absorption spectra.
The oxidation of this compound to its corresponding dihydropyridinium and pyridinium (B92312) metabolites involves the formation of a conjugated system within the pyridine ring. This increase in conjugation results in a shift of the maximum absorbance (λmax) to longer wavelengths (a bathochromic or red shift). By monitoring the increase in absorbance at the λmax of the product or the decrease in absorbance at the λmax of the reactant, the kinetics of the reaction can be determined.
For instance, the oxidation of a tetrahydropyridine to a pyridinium salt can be monitored by observing the appearance of a new absorption band in the UV-Vis spectrum characteristic of the pyridinium product. The rate of this change in absorbance is directly proportional to the rate of the reaction. This method has been applied to monitor the synthesis and oxidation of various substituted tetrahydropyridines.
Table 2: Expected UV-Vis Spectral Changes during Oxidation of this compound
| Reaction Stage | Key Chromophore | Expected λmax Range (nm) |
| Reactant (this compound) | Isolated double bond and benzyl group | Shorter wavelength UV region |
| Product (4-benzylpyridinium ion) | Conjugated pyridinium ring system | Longer wavelength UV region |
This table provides expected spectral changes based on general principles of UV-Vis spectroscopy. Specific λmax values would need to be determined experimentally.
Fluorescence Spectroscopy for Interaction Studies
Fluorescence spectroscopy is a highly sensitive technique used to study the interactions between molecules, such as the binding of a small molecule to a protein. This method relies on changes in the fluorescence properties of a fluorophore (either an intrinsic fluorophore like tryptophan in a protein or an extrinsic fluorescent label) upon interaction with another molecule.
Interaction studies involving this compound could be performed by monitoring the quenching of the intrinsic fluorescence of a target protein, such as an enzyme or receptor. Tryptophan residues in proteins are commonly used as intrinsic fluorescent probes. The binding of a ligand, such as this compound or its metabolites, in the vicinity of a tryptophan residue can lead to a decrease in the fluorescence intensity, a phenomenon known as fluorescence quenching. nih.govacs.orgnih.gov
The mechanism of quenching can be either dynamic (collisional) or static (formation of a non-fluorescent ground-state complex). By analyzing the fluorescence data using the Stern-Volmer equation, the nature of the quenching and the binding parameters (binding constant and number of binding sites) can be determined. Such studies can provide valuable insights into the affinity and mechanism of interaction between this compound and its biological targets. nih.govrsc.org
Table 3: Hypothetical Fluorescence Quenching Data for the Interaction of this compound with a Tryptophan-containing Protein
| [this compound] (µM) | Fluorescence Intensity (Arbitrary Units) |
| 0 | 100 |
| 10 | 85 |
| 20 | 72 |
| 30 | 60 |
| 40 | 50 |
| 50 | 42 |
This table presents hypothetical data to illustrate the principle of fluorescence quenching. Actual experimental results would vary depending on the specific protein and conditions.
Future Perspectives and Emerging Avenues in 4 Benzyl 1,2,3,6 Tetrahydropyridine Research
Development of Sustainable and Green Synthetic Protocols
The principles of green chemistry are increasingly shaping the future of chemical synthesis, emphasizing the reduction of hazardous substances and the maximization of resource efficiency. youtube.comacs.org The synthesis of 4-benzyl-1,2,3,6-tetrahydropyridine and its derivatives is an area ripe for the application of these principles.
Key aspects of developing sustainable synthetic protocols include:
Use of Renewable Feedstocks: Future research will likely focus on sourcing starting materials from renewable resources. For instance, advancements have been made in producing key chemical precursors like shikimic acid, traditionally extracted from star anise, through the fermentation of genetically engineered bacteria or from pine needles. youtube.com This shift reduces reliance on limited natural resources and can lead to more sustainable supply chains.
Energy-Efficient Reaction Conditions: The use of alternative energy sources like microwave irradiation and ultrasound is a hallmark of green chemistry. nih.gov These methods can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a solvent-free and energy-saving alternative. nih.gov
Catalysis: The use of catalytic reagents over stoichiometric ones is a core principle of green chemistry, as it minimizes waste. acs.org Research into novel, reusable catalysts, such as nano-catalysts, is a promising avenue for the synthesis of tetrahydropyridine (B1245486) derivatives. researchgate.net For example, the use of a Brønsted acidic ionic liquid has been shown to produce high yields of tetrahydropyridine derivatives with the advantage of catalyst reusability. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental goal. acs.org This involves minimizing the use of protecting groups and other auxiliary substances. acs.org The development of one-pot, multi-component reactions is a powerful strategy for improving atom economy in the synthesis of complex molecules like tetrahydropyridines. eresearchco.com
| Green Chemistry Principle | Application in this compound Synthesis |
| Renewable Feedstocks | Utilizing biomass-derived starting materials. |
| Energy Efficiency | Employing microwave, ultrasound, or mechanochemical methods. nih.govnih.gov |
| Catalysis | Developing reusable and highly selective catalysts, such as ionic liquids or nanoparticles. researchgate.netresearchgate.net |
| Atom Economy | Designing multi-component, one-pot reactions to reduce waste. eresearchco.com |
Exploration of Novel Chemical Transformations and Reactivity Patterns
The unique structural features of this compound, including its double bond and tertiary amine, make it a versatile platform for exploring new chemical reactions.
Future research in this area may focus on:
Asymmetric Synthesis: The development of methods to produce enantiomerically pure derivatives of this compound is of significant interest, particularly for pharmaceutical applications. A practical, large-scale synthesis of (S)-1-benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine has been developed using a Shapiro reaction followed by classical salt resolution. acs.org
Functionalization of the Tetrahydropyridine Ring: Exploring novel reactions to introduce a variety of functional groups onto the tetrahydropyridine ring will expand the chemical space of accessible derivatives. This includes reactions such as cycloadditions, metathesis, and C-H activation.
Grewe Cyclization: Conventional routes to benzomorphans have utilized the Grewe cyclization of benzyltetrahydropyridines. reddit.com Further exploration of this reaction with different Lewis acids could lead to improved yields of specific isomers. reddit.com
Oxidation: The oxidation of 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (B161798) (BMTP) has been studied, showing its conversion to the corresponding dihydropyridinium and pyridinium (B92312) ions. nih.gov Understanding these oxidative pathways is crucial, especially when considering the metabolic fate of such compounds.
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research by enabling the analysis of vast datasets to predict molecular properties and reaction outcomes. nih.govdrughunter.com
In the context of this compound research, AI and ML can be applied to:
Predicting Biological Activity: AI algorithms can analyze the structural features of a library of this compound derivatives to predict their potential biological activities. nih.gov This can help prioritize which compounds to synthesize and test, accelerating the discovery of new therapeutic agents. nih.gov
Optimizing Reaction Conditions: Machine learning models can be trained on experimental data to predict the optimal conditions for a given chemical reaction, such as temperature, solvent, and catalyst, leading to higher yields and purity.
De Novo Drug Design: AI can be used to design novel this compound derivatives with desired properties. nih.gov These models can generate new molecular structures that are likely to be active against a specific biological target. nih.gov
Predicting Physicochemical Properties: AI/ML can be used to predict properties like absorption, distribution, metabolism, excretion, and toxicity (ADME-T) for new derivatives, helping to identify promising drug candidates early in the discovery process. nih.gov
| AI/ML Application | Description |
| Predictive Biology | Models to forecast the biological targets and efficacy of novel derivatives. nih.gov |
| Reaction Optimization | Algorithms to determine the ideal conditions for synthesizing specific compounds. |
| De Novo Design | Generating new molecular structures with desired therapeutic properties. nih.gov |
| ADME-T Prediction | In silico assessment of drug-likeness and potential toxicity. nih.gov |
Design and Synthesis of Advanced Probes for Mechanistic Elucidation
To fully understand the biological effects and chemical reactivity of this compound and its derivatives, the development of advanced molecular probes is essential. These probes can be used to visualize the distribution of the compound in biological systems, identify its binding partners, and elucidate reaction mechanisms.
Future directions in this area include:
Fluorescent Probes: Attaching a fluorescent tag to the this compound scaffold would allow for the visualization of its localization and dynamics within cells and tissues using advanced microscopy techniques.
Photoaffinity Probes: These probes contain a photoreactive group that, upon irradiation with light, forms a covalent bond with nearby molecules. This allows for the identification of the specific proteins or other biomolecules that interact with the compound.
Isotopically Labeled Compounds: Synthesizing this compound with stable isotopes (e.g., deuterium (B1214612), carbon-13, nitrogen-15) can aid in tracking its metabolic fate and in mechanistic studies of its chemical reactions using techniques like mass spectrometry and NMR spectroscopy.
The synthesis of novel amphiphilic N-benzyl 1,4-dihydropyridine (B1200194) derivatives has been reported, and their self-assembling properties have been evaluated, which could be a step towards creating novel delivery systems. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-benzyl-1,2,3,6-tetrahydropyridine and its derivatives?
- Methodological Answer : The compound can be synthesized via reductive amination or alkylation of tetrahydropyridine precursors. For example, alkylation of 1,2,3,6-tetrahydropyridine with benzyl halides in the presence of a base (e.g., NaH) yields the 4-benzyl derivative. Advanced derivatives may involve functionalization at the benzyl group, such as introducing halides or electron-withdrawing substituents, to modulate reactivity . Optical resolution of racemic mixtures can be achieved using chiral acids like (-)-dibenzoyltartaric acid, as demonstrated in related tetrahydropyridine syntheses .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- H-NMR : Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm), tetrahydropyridine ring protons (δ 2.5–3.5 ppm for CH groups), and the NH proton (if present, δ 1.5–2.0 ppm).
- GC-MS : Molecular ion peaks (e.g., m/z 159.1 for 4-phenyl derivatives) and fragmentation patterns (e.g., loss of benzyl or CHN groups) confirm the backbone .
- X-ray crystallography : For crystalline derivatives, bond lengths and angles (e.g., C–C ≈ 1.50 Å) resolve stereochemical ambiguities .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and respiratory protection (FFP2 masks) due to potential acute toxicity and irritancy. Stability tests under varying pH and temperature conditions are advised, as tetrahydropyridines may decompose under strong acids/bases .
Advanced Research Questions
Q. How does this compound interact with monoamine oxidase (MAO) enzymes?
- Methodological Answer : Structural analogs like MPTP are metabolized by MAO-B to neurotoxic cations (e.g., MPP), which inhibit mitochondrial complex I. To assess MAO affinity:
- Conduct in vitro enzyme assays with recombinant MAO-A/B and measure IC values.
- Use computational docking (e.g., AutoDock Vina) to model interactions with MAO’s flavin-binding site, guided by MPTP’s binding mode .
Q. What experimental strategies resolve contradictions in neurotoxicity data for tetrahydropyridine derivatives?
- Methodological Answer :
- Species-specific toxicity : Compare rodent vs. primate models, as MPTP selectively damages dopaminergic neurons in primates but not mice .
- Dose-response studies : Administer graded doses (e.g., 10–100 mg/kg) and quantify striatal dopamine depletion via HPLC-ECD.
- Genetic knockouts : Use nNOS mice to isolate nitric oxide’s role in modulating toxicity .
Q. How can byproducts from hydroboration reactions of 4-benzyltetrahydropyridine be characterized?
- Methodological Answer :
- Isolation : Use column chromatography (silica gel, hexane/EtOAc gradient) to separate mono- and di-borylated products.
- NMR analysis : Identify N-boryl species via H-NMR signals (e.g., Bpin protons at δ 0.8–1.2 ppm) and B-NMR for boron environments .
- Reactivity studies : Test byproducts in cross-coupling reactions (e.g., Suzuki-Miyaura) to assess synthetic utility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
